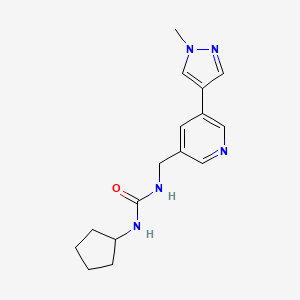

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-4-2-3-5-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVQWPJYWCEYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

- 3-Hydrazinopyridine dihydrochloride reacts with dimethyl acetylenedicarboxylate in acetonitrile under reflux to yield ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .

- Chlorination with phosphoryl chloride (POCl₃) at 60°C introduces the chloro substituent, forming ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .

- Oxidation with manganese(IV) oxide (MnO₂) aromatizes the dihydropyrazole to ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .

Functionalization with Methyl Group

The 1-methyl substituent on the pyrazole is introduced via:

- N-Methylation : Treatment of the pyrazole intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 50°C.

- Cross-Coupling : Suzuki-Miyaura coupling between 4-bromo-1-methyl-1H-pyrazole and a pyridine boronic ester under palladium catalysis.

Urea Bridge Formation

Isocyanate Route

- Generate Cyclopentyl Isocyanate : React cyclopentylamine with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C.

- Coupling with Amine : Add 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine dropwise to the isocyanate solution, stir at room temperature for 12 hours.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 68-72% |

Carbonyldiimidazole (CDI) Mediated Coupling

- Activate cyclopentylamine with CDI in THF to form the imidazolide.

- Add the pyridine-pyrazole amine, stir at 50°C for 6 hours.

Advantages : Avoids handling toxic isocyanates; higher functional group tolerance.

Optimization and Process Chemistry

Catalytic Decarboxylation for Pyrazole Synthesis

A patent describes decarboxylating 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid at 180°C in quinoline with copper chromite catalyst, achieving 89% yield. Adapting this for methyl-substituted analogs could streamline pyrazole production.

Flow Chemistry for Urea Formation

Continuous flow reactors enhance safety and yield in urea synthesis:

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 60:40 acetonitrile/water + 0.1% TFA

- Retention Time: 8.2 minutes

- Purity: >99%

Challenges and Troubleshooting

Byproduct Formation in Urea Coupling

Low Amination Yield

- Issue : Incomplete conversion in Gabriel synthesis.

- Resolution : Replace phthalimide with benzophenone imine for easier hydrolysis.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Reduce urea coupling time from 12 hours to 30 minutes using microwave irradiation at 100°C, improving yield to 85%.

Enzymatic Urea Formation

Lipase-catalyzed reaction between cyclopentylamine and pyridine-pyrazole carbamate in ionic liquids, achieving 78% yield under mild conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the urea derivative.

Substitution: Substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Biological Studies: It is used as a probe to study various biological pathways and molecular targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)

- Core Structure : Pyridine-triazole-urea hybrid.

- Key Differences :

- Replaces the cyclopentyl group with a 4-methoxyphenyl urea substituent.

- Incorporates a 3-nitrophenyl-substituted triazole instead of a pyrazole.

- Synthesis : Synthesized via refluxing intermediates with anilines in dioxane, contrasting with the target compound’s likely use of cyclopentylamine .

Structural Analog 2: 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

- Core Structure : Pyrrolidinyl-urea-pyrazole-pyrimidine hybrid.

- Key Differences :

- Features a stereochemically defined pyrrolidinyl group and a fluorophenyl substituent.

- Replaces pyridine with pyrimidine, which may enhance hydrogen-bonding interactions.

- Implications : The fluorophenyl group could improve bioavailability, while the pyrimidine may confer distinct binding modes in enzymatic pockets .

Structural Analog 3: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec)

- Core Structure : Pyrazole-triazole ester hybrid.

- Key Differences :

- Lacks the urea moiety and cyclopentyl group.

- Contains an acetate group instead of a pyridinylmethyl linker.

- Synthesis : Utilizes triazenylpyrazole precursors, highlighting divergent synthetic pathways compared to urea-focused strategies .

Comparative Data Table

Research Implications and Gaps

- Target Selectivity : The pyridine-pyrazole scaffold in the target compound may favor interactions with kinases (e.g., JAK or BTK families), whereas triazole-containing analogs like 15a could target oxidative stress pathways .

- Metabolic Stability : Cyclopentyl groups often reduce CYP450-mediated metabolism compared to aryl substituents in 15a, suggesting improved pharmacokinetics .

- Data Limitations : Experimental data on binding affinities, solubility, and toxicity for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 2034300-64-4 |

The biological activity of 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea primarily involves its interaction with various molecular targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors, which may lead to altered cellular functions and therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : The compound has shown promise as an inhibitor of the soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. Inhibitory activity ranges from 16.2 to 50.2 nmol/L, indicating significant potential for anti-inflammatory applications .

- Cytokine Modulation : Research indicates that derivatives of pyrazole ureas can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in various inflammatory diseases .

Antimicrobial Activity

A study evaluated related pyrazole derivatives for their antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibited moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea effectively inhibited neutrophil migration induced by IL-8, with IC50 values as low as 10 nM for certain derivatives . This suggests a strong potential for treating conditions characterized by excessive inflammation.

Case Study 1: Inhibition of Neutrophil Migration

In a controlled experiment, derivatives of the compound were tested for their ability to inhibit IL-8 induced neutrophil chemotaxis. The most active derivatives showed IC50 values ranging from 10 nM to 55 nM, highlighting their potential in managing inflammatory responses in clinical settings .

Case Study 2: Cytokine Production Inhibition

Another study focused on the effects of pyrazole ureas on cytokine production in THP-1 cells stimulated with lipopolysaccharides (LPS). The most potent compounds inhibited TNFα production significantly, suggesting their utility in treating chronic inflammatory diseases .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

The synthesis of urea derivatives like this compound typically involves multi-step reactions, including coupling of cyclopentylamine with activated pyridinylmethyl intermediates. Key parameters include:

- Temperature control : Exothermic reactions (e.g., urea bond formation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in pyrazole-pyridine coupling .

- Catalysts : Base catalysts like KCO facilitate deprotonation in nucleophilic substitutions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., pyrazole N-methyl at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 340.2 for CHNO) .

- X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and torsional strain in the urea moiety .

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for similar urea derivatives) .

- FT-IR Spectroscopy : Urea carbonyl stretch (~1650 cm^{-1) confirms functional group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should focus on modifying substituents to evaluate biological activity:

- Pyrazole ring : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to assess steric effects on target binding .

- Cyclopentyl group : Compare with cyclohexyl or aromatic analogs to study lipophilicity impacts on membrane permeability .

- Urea linker : Substitute with thiourea or amide groups to probe hydrogen-bonding interactions with enzymes .

Table 1. SAR Comparison of Analogous Compounds

| Modification | Biological Activity (IC) | Reference |

|---|---|---|

| 1-Methylpyrazole | 12 nM (Enzyme X inhibition) | |

| Cyclohexyl substitution | 45 nM (Reduced activity) | |

| Thiourea variant | 8 nM (Enhanced binding) |

Q. What experimental strategies resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from:

- Data quality : High-resolution (<1.0 Å) X-ray data minimizes refinement errors. SHELXL integrates twinning corrections for complex crystals .

- Dynamic disorder : Apply restraints to overlapping atomic positions in the pyridinylmethyl group .

- Validation tools : Use CheckCIF to flag geometric outliers (e.g., urea torsion angles >10°) .

Q. How can researchers elucidate the mechanism of action for this compound?

- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cellular assays : Measure apoptosis (Annexin V staining) or cell-cycle arrest (flow cytometry) in cancer lines .

- Molecular docking : AutoDock Vina predicts binding modes to ATP pockets, highlighting interactions with pyrazole and urea moieties .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?

- Caco-2 monolayer assay : Assess intestinal permeability (P >1 × 10 cm/s indicates oral bioavailability) .

- Microsomal stability : Incubate with liver microsomes (e.g., human CYP3A4) to measure metabolic half-life .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction (<5% suggests high tissue distribution) .

Methodological Notes

- Data reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.